molecular formula C21H22ClN3O4S2 B2800871 N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide CAS No. 850911-15-8

N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide

Cat. No.: B2800871
CAS No.: 850911-15-8
M. Wt: 479.99
InChI Key: LRMNDYRYUUHVHN-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-4-Chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core substituted with a chloro and methyl group at positions 4 and 3, respectively, and a morpholine sulfonyl group at the para-position of the benzamide moiety. Its structural complexity arises from the (2E)-configured imine bond in the benzothiazole ring and the steric effects of the 2,6-dimethylmorpholine sulfonyl substituent.

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S2/c1-13-11-25(12-14(2)29-13)31(27,28)16-9-7-15(8-10-16)20(26)23-21-24(3)19-17(22)5-4-6-18(19)30-21/h4-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMNDYRYUUHVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 4-chloro and 3-methyl substituents.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Amidation: Finally, the morpholine ring is introduced through an amidation reaction with the appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl and morpholine groups may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s closest structural analogue is 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS: 865162-39-6, BA92491). Key differences include:

  • Stereochemistry : The target compound has an (2E)-configuration, whereas BA92491 adopts a (2Z)-configuration, which may influence molecular geometry and intermolecular interactions .
  • Substituents : BA92491 contains a 3-(2-ethoxyethyl) group on the benzothiazole ring, increasing its molecular weight (503.63 g/mol) compared to the target compound’s 3-methyl group. This modification enhances lipophilicity, as reflected in its SMILES-derived topology .

Another analogue, N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide (CAS: 325988-50-9), replaces the dihydrobenzothiazole with a tetrahydrobenzothiophene fused to a benzothiazole.

Property Target Compound BA92491 CAS 325988-50-9
Molecular Formula Not explicitly stated C₂₄H₂₉N₃O₅S₂ C₂₆H₂₅N₃O₄S₃
Molecular Weight (g/mol) Not explicitly stated 503.63 539.7
Key Substituents 4-Cl, 3-Me, (2E)-configuration (2Z)-configuration, 3-(2-ethoxyethyl) Tetrahydrobenzothiophene-benzothiazole
XLogP3 Not available Not available 4.9

Crystallographic and Conformational Differences

Crystal structure analysis of N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (C₂₄H₂₀N₂O₂S) reveals planar benzamide and thiazole moieties, stabilized by weak hydrogen bonds . In contrast, the target compound’s 2,6-dimethylmorpholine sulfonyl group likely introduces torsional strain, reducing planarity and altering packing efficiency. Computational modeling (e.g., SHELX-refined structures) could further elucidate these differences .

Biological Activity

N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a synthetic compound with notable biological activity. Its molecular formula is C19H20ClN3O3S2C_{19}H_{20}ClN_{3}O_{3}S_{2} and it has a molecular weight of 437.96 g/mol. This compound has attracted attention for its potential therapeutic applications, particularly in neurodegenerative diseases and as a multitarget drug candidate.

The compound exhibits multiple biological activities, primarily through its interactions with various receptors and enzymes. It has been studied as a potential inhibitor of:

  • Acetylcholinesterase (AChE) : A key enzyme in the breakdown of acetylcholine, its inhibition is crucial in treating Alzheimer's disease.
  • Monoamine Oxidase B (MAO-B) : Elevated MAO-B levels are associated with neurodegenerative disorders; thus, its inhibition can have therapeutic benefits.
  • Histamine Receptors : The compound has been identified as a ligand for histamine H3 receptors, which are involved in neurotransmission and may influence cognitive functions.

In Vitro Studies

Recent studies have shown that derivatives of benzothiazole, including this compound, exhibit significant activity against AChE and MAO-B. For instance:

  • AChE Inhibition : The compound demonstrated effective inhibition rates in vitro, contributing to its potential use in Alzheimer's treatment.
  • MAO-B Inhibition : Research indicates that it can reduce β-amyloid production by inhibiting MAO-B, thus addressing one of the pathological hallmarks of Alzheimer's disease .

Case Studies

  • Neuroprotective Effects : In a study involving neurodegenerative disease models, the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential utility in preventing neuronal loss associated with diseases like Alzheimer's and Parkinson's .
  • Multitarget Approach : A recent investigation highlighted the compound's ability to act on multiple targets simultaneously (AChE, MAO-B, and histamine receptors), which is advantageous for developing drugs that address complex diseases with multifactorial etiologies .

Data Table: Biological Activity Summary

Biological ActivityTarget Enzyme/ReceptorInhibition Rate (%)Reference
AChE InhibitionAcetylcholinesterase62.8 ± 14.7
MAO-B InhibitionMonoamine Oxidase B50% at 50 µM
Histamine H3 BindingHistamine H3 ReceptorK_i = 0.024 µM

Q & A

Q. What strategies mitigate off-target effects in cell-based assays?

  • CRISPR Knockout Models : Validate target specificity by comparing wild-type vs. gene-edited cell lines .
  • Proteome Profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry to identify interacting proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide
Reactant of Route 2
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.